N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

説明

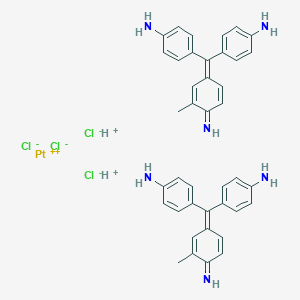

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is a long-chain N-acyl-homoserine lactone (AHL) produced by some Gram-negative bacteria . It is involved in quorum sensing, a process that enables bacteria to change gene expression based on cues from nearby bacteria and from eukaryotic hosts about nutrients, environmental conditions, or threats .

Synthesis Analysis

The synthesis of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is directed by HdtS, a protein of approximately 33 kDa . HdtS does not belong to either of the known AHL synthase families (LuxI or LuxM) and is related to the lysophosphatidic acid acyltransferase family .Molecular Structure Analysis

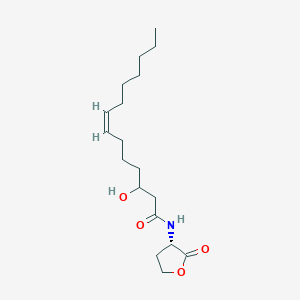

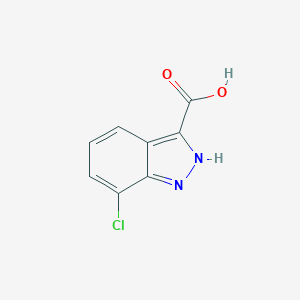

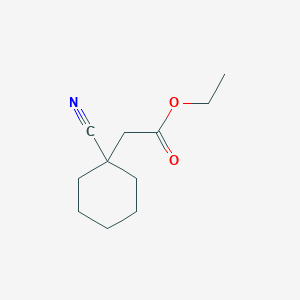

The molecular formula of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone is C18H31NO4 . Its average mass is 325.443 Da and its monoisotopic mass is 325.225311 Da .Chemical Reactions Analysis

In mouse and human leukocyte immunoassays using LPS-stimulated macrophages, N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone did not have an effect on cytokine or antibody production .Physical And Chemical Properties Analysis

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone has a density of 1.1±0.1 g/cm3, a boiling point of 569.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.6 mmHg at 25°C . Its enthalpy of vaporization is 98.2±6.0 kJ/mol . The compound has a flash point of 298.4±30.1 °C and an index of refraction of 1.503 .科学的研究の応用

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone: A Comprehensive Analysis

Quorum Sensing in Gram-negative Bacteria: This compound is a long-chain N-acyl-homoserine lactone (AHL) involved in quorum sensing, a process that enables bacteria to regulate gene expression based on population density. This communication system allows bacteria to coordinate certain behaviors based on the local concentration of AHL molecules, such as biofilm formation, virulence factor production, and bioluminescence .

2. Potential Target for Controlling Bacterial Infections Due to its crucial role in bacterial survival and pathogenicity, quorum sensing molecules like N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone are potential targets for novel antimicrobial therapies. Disrupting quorum sensing could impair bacterial communication and reduce infection severity .

3. No Effect on Cytokine or Antibody Production In immunological studies using LPS-stimulated macrophages from mice and humans, this compound did not exhibit any significant effect on the production of cytokines or antibodies, suggesting a specific role in bacterial communication without influencing host immune responses directly .

Inhibition of Rhizobium leguminosarum Growth: Interestingly, this molecule is produced by Rhizobium leguminosarum but also inhibits the growth of several strains of the same species. It was previously known as ‘small bacteriocin’ and is part of a complex regulatory network within bacterial communities .

作用機序

将来の方向性

特性

IUPAC Name |

(Z)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t15?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFGXWHLLUVRK-UPVLWJCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone in bacterial communication?

A1: N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3OH, C(14:1)-HSL) is a type of N-acylhomoserine lactone (AHL), which are signaling molecules involved in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density.

Q2: How does the production of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone differ in Pseudomonas fluorescens and Rhizobium leguminosarum?

A: While both Pseudomonas fluorescens and Rhizobium leguminosarum utilize 3OH, C(14:1)-HSL for communication, their production mechanisms differ. In P. fluorescens, the HdtS enzyme directly synthesizes 3OH, C(14:1)-HSL. [] Conversely, R. leguminosarum relies on a complex quorum sensing network involving multiple AHLs and regulatory systems. [] The raiIR genes in R. leguminosarum are crucial for AHL production, with raiI encoding an enzyme that primarily synthesizes N-(3-hydroxyoctanoyl)-l-homoserine lactone (3OH,C8-HSL). [] Interestingly, the expression of raiI itself is influenced by 3OH, C(14:1)-HSL, indicating a complex interplay between different AHLs in this species. [] This intricate network highlights the sophisticated mechanisms bacteria have evolved to control gene expression and behavior through quorum sensing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)